Minfiensine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

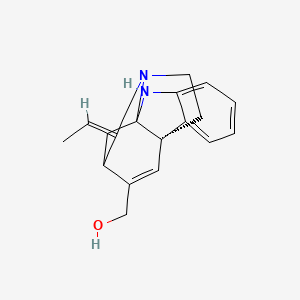

Minfiensine, also known as this compound, is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of minfiensine has been explored extensively, with numerous methods developed to achieve its complex tetracyclic structure. Notable approaches include:

- Total Synthesis Techniques : The total synthesis of this compound has been accomplished using various strategies. One prominent method involves a nine-step enantioselective process that utilizes organocatalytic Diels–Alder/amine cyclization to construct the core structure efficiently . Another method reported a concise total synthesis using traditional methods starting from commercially available materials, highlighting the Fischer indole synthesis and Heck alkylation techniques .

- Palladium-Catalyzed Reactions : The use of palladium-catalyzed reactions has been pivotal in constructing carbon–carbon bonds necessary for this compound's synthesis. These reactions include asymmetric Heck coupling and intramolecular cyclizations that facilitate the formation of the compound's intricate framework .

This compound exhibits promising biological properties, particularly in anticancer research. Studies have indicated that it possesses significant anticancer activity, making it a candidate for further pharmacological exploration. The structural features of this compound are similar to other bioactive alkaloids found in traditional medicine, which enhances its potential therapeutic applications .

Case Studies

- Anticancer Properties : Research has demonstrated that this compound and its derivatives can inhibit cancer cell proliferation. A study highlighted its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .

- Traditional Medicine : Similar alkaloids from the Strychnos genus have been used in traditional medicine for their analgesic and anti-inflammatory properties. The exploration of this compound within this context may lead to new therapeutic agents derived from natural products .

- Synthetic Methodologies : The innovative synthetic routes developed for this compound have implications beyond this compound, providing methodologies applicable to other complex natural products. The advancements in enantioselective catalysis and cascade reactions represent significant contributions to organic synthesis .

Comparative Data Table

| Synthesis Method | Steps Required | Yield (%) | Key Features |

|---|---|---|---|

| Enantioselective Organocatalysis | 9 | 21 | Utilizes Diels–Alder/amine cyclization |

| Palladium-Catalyzed Reactions | 15 | 6.5 | Employs asymmetric Heck cyclization |

| Concise Total Synthesis | Various | Variable | Incorporates Fischer indole synthesis |

Propiedades

Fórmula molecular |

C19H22N2O |

|---|---|

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

[(1R,12E)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol |

InChI |

InChI=1S/C19H22N2O/c1-2-13-11-21-8-7-18-9-14(12-22)15(13)10-19(18,21)20-17-6-4-3-5-16(17)18/h2-6,9,15,20,22H,7-8,10-12H2,1H3/b13-2-/t15?,18-,19?/m1/s1 |

Clave InChI |

HICMXDKNSCMBDU-DWTWEHMQSA-N |

SMILES isomérico |

C/C=C\1/CN2CC[C@@]34C2(CC1C(=C3)CO)NC5=CC=CC=C45 |

SMILES canónico |

CC=C1CN2CCC34C2(CC1C(=C3)CO)NC5=CC=CC=C45 |

Sinónimos |

minfiensine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.